![molecular formula C20H22N2O5 B14629177 Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate CAS No. 56599-01-0](/img/structure/B14629177.png)
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate is an organic compound that belongs to the class of carbamates This compound is characterized by its complex structure, which includes phenyl groups, carbamoyl groups, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [phenyl(phenylcarbamoyl)amino]propanedioate typically involves the reaction of diethyl malonate with phenyl isocyanate. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The ester functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are commonly used in hydrolysis reactions.
Oxidizing and Reducing Agents: Potassium permanganate, hydrogen peroxide, and sodium borohydride are examples of oxidizing and reducing agents used in reactions involving the phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups yields diethyl malonate and phenylcarbamic acid, while nucleophilic substitution with amines can produce carbamate derivatives.
Applications De Recherche Scientifique
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s carbamate functionality makes it a potential candidate for studying enzyme inhibition, particularly in the context of carbamate-based inhibitors.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory and analgesic effects, is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable derivatives.
Mécanisme D'action
The mechanism of action of diethyl [phenyl(phenylcarbamoyl)amino]propanedioate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in nucleophilic substitution and hydrolysis reactions.
Phenylcarbamic acid: Shares the carbamate functionality and can undergo similar reactions.
Ethyl phenylcarbamate: Another carbamate derivative with comparable chemical properties.
Uniqueness
Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate is unique due to its combination of ester and carbamate functionalities, which confer a distinct reactivity profile. The presence of phenyl groups also enhances its potential for π-π interactions and other aromatic interactions, making it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
56599-01-0 |
|---|---|
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
diethyl 2-[N-(phenylcarbamoyl)anilino]propanedioate |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-18(23)17(19(24)27-4-2)22(16-13-9-6-10-14-16)20(25)21-15-11-7-5-8-12-15/h5-14,17H,3-4H2,1-2H3,(H,21,25) |
Clé InChI |
CWVZMNJDKULRPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


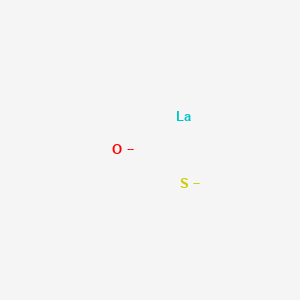

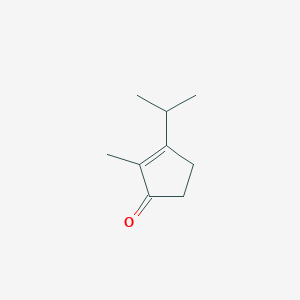
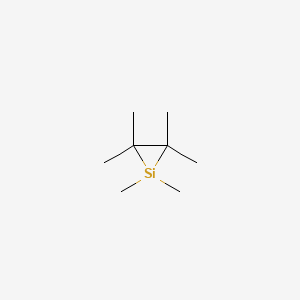

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
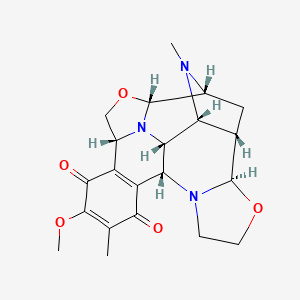
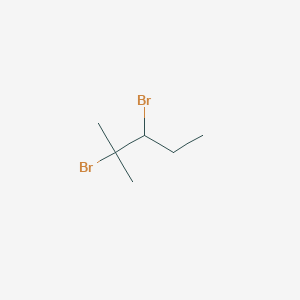

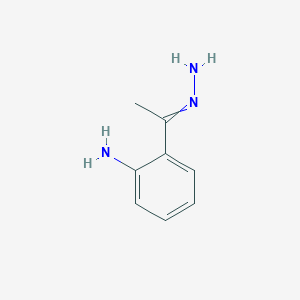
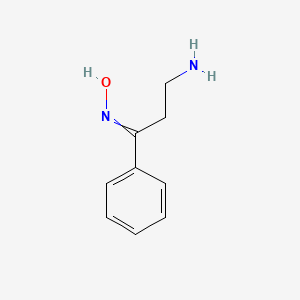
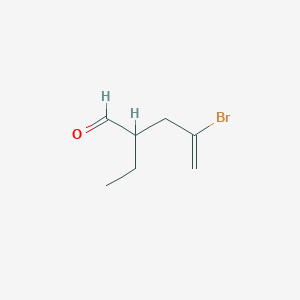

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
